REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.Br[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH2:8]([N:3]1[CH:4]=[CH:5][N:6]=[C:2]1[CH3:1])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17] |f:2.3,4.5|
|
Name
|
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
CC=1NC=CN1
|
Name
|
|
Quantity
|
33.15 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCCC
|
Name
|
|
Quantity
|
69.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.95 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
was stirred rapidly for 3 hours at 65° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to between 20° and 25° C.
|
Type
|
CUSTOM
|
Details
|
the toluene layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with 5M HCl solution (150 ml)
|
Type
|
EXTRACTION
|
Details
|
The extract neutralised with sodium bicarbonate and extracted many times into hexane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The hexane solution was dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give an oil (25 g; 75% theory)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |